4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-[[ethyl(propan-2-yl)amino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-14(10(2)3)9-11-5-7-12(8-6-11)13(15)16;/h5-8,10H,4,9H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWAPTOYUOCZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-20-1 | |
| Record name | Benzoic acid, 4-[[ethyl(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Oximation Step
- Starting Material: 4-carboxylbenzaldehyde or methyl 4-formylbenzoate (alkyl ester)
- Reagent: Hydroxylamine hydrochloride dissolved in water
- Conditions: Stirred at 25–35°C for approximately 2 hours at 800 rpm stirring speed
- Outcome: Formation of 4-oximido methyl-toluate (oxime ester) with high purity (~99%) and yield (~99.5%)
This step involves the nucleophilic addition of hydroxylamine to the aldehyde group, forming the oxime intermediate essential for subsequent reduction.
Catalytic Hydrogenation to 4-Aminomethylbenzoic Acid
- Catalyst: 5% Pd/C (wet, containing 50% water), with Pd content optimized between 1–15% by weight
- Solvent: Water or aqueous sodium hydroxide solution
- Alkali: Sodium hydroxide (NaOH), amount critical for reaction efficiency; optimal range 0.2 to 1.0 times the weight of oxime, preferably 0.5 to 1.0 times
- Hydrogen Pressure: Approximately 10 kg/cm² (about 10 atm)
- Temperature: Room temperature to 45°C
- Stirring Speed: Critical parameter; optimal range 1200 to 1700 rpm for effective hydrogen contact and conversion
- Reaction Time: 3 to 4 hours, depending on stirring speed and scale
The oxime is reduced to the corresponding amine under mild hydrogenation conditions. The presence of NaOH improves yield by minimizing dimeric byproducts and enhancing hydrogen solubility.
Post-Reduction Processing
- Catalyst Removal: Filtration to remove Pd/C catalyst
- pH Adjustment: Addition of hydrochloric acid to neutralize and form the hydrochloride salt, targeting pH ~4.5 to 7
- Isolation: Filtration of the precipitated hydrochloride salt
- Drying: Vacuum drying or drying at atmospheric pressure at ~80°C for several hours to obtain highly pure product
This step ensures the conversion of the free amine to its stable hydrochloride salt, enhancing purity and crystallinity.
Influence of Reaction Parameters
Stirring Speed and Time
| Embodiment | Stirring Speed (rpm) | Reaction Time (hours) | Conversion Efficiency (%) |
|---|---|---|---|
| 1 | 1500 | 3.5 | 93.5 |
| 2 | 800 | 2 | Lower conversion |
| 3 | 2000 | 3.5 | Comparable to Embodiment 1 |
| 4 | 700 | 2.5 | Lower conversion |
Sodium Hydroxide Amount
| NaOH Equivalents (relative to oxime) | Yield (%) | Notes |
|---|---|---|
| 0.2 | Low | Increased byproduct formation |
| 0.5 – 1.0 | High | Optimal for yield and purity |
| >1.0 | Reduced | Hydrogen solubility decreases |
- Proper NaOH concentration reduces dimeric byproducts and enhances amine formation.
- Excess NaOH lowers hydrogen solubility, negatively impacting reduction.
Representative Experimental Data
| Step | Conditions | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|
| Oximation | 25–35°C, 2 h, 800 rpm | 99.5 | 99.0 | Not applicable |
| Catalytic hydrogenation | 10 atm H₂, RT, 1500 rpm, 3.5 h | 93.5 | 99.9 | 351.3–352.5 (free acid) |
| Hydrochloride salt formation | pH 4.5, filtration, drying | 62.9 | 99.9 | 282–285 (hydrochloride) |
These data illustrate the high efficiency and purity achievable with optimized conditions.
Summary of Preparation Method
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Oximation | 4-carboxylbenzaldehyde + hydroxylamine | Formation of oxime intermediate |
| 2. Catalytic reduction | Pd/C catalyst, NaOH, H₂ (10 atm), stirring | Reduction of oxime to amine |
| 3. Acidification | Hydrochloric acid to pH ~4.5–7 | Formation of hydrochloride salt |
| 4. Isolation & drying | Filtration, vacuum or atmospheric drying | Purification and solidification |
Additional Notes
- The catalytic system can include palladium, platinum, rhodium, iridium, or nickel catalysts, with Pd/C being preferred for its efficiency and selectivity.
- The process is scalable and suitable for industrial production due to mild conditions, high yields, and simple purification.
- The hydrochloride salt form enhances stability and handling properties for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
-
Drug Development :
- Compounds with similar structures often exhibit pharmacological properties. While specific biological activities of 4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride are not extensively documented, its structural analogs have been explored for various therapeutic effects, including anti-inflammatory and analgesic properties.
- The compound's unique amino substitution pattern may lead to novel interactions in drug formulations aimed at targeting specific biological pathways.
-
Biological Activity Studies :
- Interaction studies are crucial for evaluating the safety and efficacy of this compound in clinical applications. Understanding its mechanism of action could pave the way for its use in treating conditions where modulation of specific receptors or enzymes is beneficial.
- Buffering Agent :
Case Study: Pharmacological Screening
In a study assessing the pharmacological profiles of compounds structurally related to 4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride, researchers utilized various assays to evaluate their effects on lysosomal phospholipase A2 (LPLA). This enzyme is involved in lipid metabolism, and its inhibition can indicate potential therapeutic benefits in conditions characterized by lipid accumulation, such as phospholipidosis .
Wirkmechanismus
The mechanism of action of 4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-Aminoethyl)benzoate Hydrochloride
- Structure: A methyl ester derivative of benzoic acid with a 2-aminoethyl substituent at the para position.
- Molecular Formula: C₁₁H₁₆ClNO₂.
- Key Differences: The methyl ester group increases lipophilicity compared to the free carboxylic acid in the target compound.
- Applications : Often used as an intermediate in organic synthesis or peptide coupling reactions .
4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride
- Structure: Contains a methyl group on the benzene ring and an aminomethyl substituent.
- Molecular Formula: C₁₀H₁₄ClNO₂ (CAS 1909306-16-6).
- Key Differences: The additional methyl group on the aromatic ring may enhance metabolic stability.
- Applications : Utilized in pharmaceutical and material science research for its versatility in derivatization .
Mebeverine Hydrochloride
- Structure: A veratrate ester with a p-methoxy-α-methylphenethylamino group.
- Molecular Formula: C₂₅H₃₅ClNO₅.
- Key Differences: The bulky phenethylamino group and methoxy substituents contribute to spasmolytic activity by targeting smooth muscle receptors. The ester linkage differentiates it from the carboxylic acid group in the target compound.
- Applications : Clinically used for treating gastrointestinal spasms .
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride
- Structure : Features a piperazine ring attached via a methylene bridge.
- Molecular Formula : C₁₃H₂₀Cl₂N₂O₂ (CAS 106261-48-7).
- Key Differences :
- The piperazine group enhances water solubility due to its basic nitrogen atoms.
- The dihydrochloride salt form increases ionic character, improving bioavailability.
- Applications : Common in drug discovery for modifying pharmacokinetic properties .
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Research Findings and Implications
- Steric Effects: The ethyl-isopropyl group in the target compound introduces steric hindrance, which may reduce binding affinity to certain enzymes compared to smaller amines (e.g., aminomethyl in ) .
- Solubility : Compounds with ionizable groups (e.g., piperazine in ) exhibit better aqueous solubility than the target compound, which relies on a single tertiary amine .
- Biological Activity : Mebeverine’s efficacy as a spasmolytic highlights the importance of aromatic methoxy groups and bulky amines in receptor interactions—features absent in the target compound .
- Synthetic Utility : Methyl ester derivatives () are often preferred as protected forms of carboxylic acids during synthesis, whereas the target compound’s free acid may limit its use in specific reactions .
Biologische Aktivität
4-{[Ethyl(propan-2-yl)amino]methyl}benzoic acid hydrochloride, commonly referred to as 4-EBAM hydrochloride, is a benzoic acid derivative with the chemical formula C₁₃H₂₀ClNO₂ and a molecular weight of 257.76 g/mol. This compound is characterized by its unique structural features, including an ethyl(propan-2-yl)amino group attached via a methylene bridge to the benzoic acid moiety. Its hydrochloride salt form enhances solubility, making it suitable for various pharmaceutical applications.
The synthesis of 4-EBAM hydrochloride typically involves organic reactions that can include oxidation, reduction, and substitution processes. These reactions are carried out under controlled conditions to yield the desired compound, which can then be utilized in biochemical studies and pharmaceutical formulations.
The mechanism of action for 4-EBAM hydrochloride likely involves interactions with specific molecular targets within biological systems. This could include acting as an inhibitor or activator of enzymes or receptors, leading to various biochemical responses. Further studies are necessary to elucidate these pathways and confirm its biological effects.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of 4-EBAM hydrochloride, it is useful to compare it with structurally similar compounds. The following table summarizes notable analogs and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-[Methyl(prop-2-en-1-yl)amino]methylbenzoic acid hydrochloride | Contains a methyl group instead of ethyl | Different reactivity due to double bond presence |
| 4-[Ethyl(methyl)amino]benzoic acid | Lacks the propan-2-yl group | Simpler structure, possibly different biological activity |
| 3-Amino-4-bromo-6-chloropyridazine | Contains a pyridazine ring instead of benzoic acid | Different heterocyclic structure impacting activity |
This comparison highlights the unique substitution pattern of 4-EBAM hydrochloride and its potential implications in drug development compared to other compounds.
Case Studies and Research Findings
Research on related compounds has shown promising results in various biological assays:
- Anti-Cholinesterase Activity : Some derivatives have demonstrated significant inhibition against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Certain analogs have exhibited cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutics such as doxorubicin .
- Pharmacological Screening : Compounds with similar structures have been screened for their ability to induce phospholipidosis, a pathological condition associated with drug exposure. This screening is crucial for assessing safety profiles in clinical applications .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological matrices?
- Methodological Answer :
- Isotopic Labeling : Synthesize C/N-labeled analogs for tracking via mass spectrometry.
- SPE-LC-MS/MS : Extract and quantify the compound from biological fluids (e.g., plasma) using HLB cartridges and isotopically labeled internal standards (e.g., deuterated analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
